4-Amino-6-methoxy-2-(n-propyl)pyrimidine chemical structure and properties
4-Amino-6-methoxy-2-(n-propyl)pyrimidine chemical structure and properties
This guide serves as a technical monograph for 4-Amino-6-methoxy-2-(n-propyl)pyrimidine , a specialized heterocyclic building block. While less common than its 2-amino or 2-methyl analogs in commodity catalogs, this structure represents a critical scaffold in the synthesis of bioactive pyrimidines, particularly for PDE5 inhibitors , kinase inhibitors , and agrochemicals (sulfonylurea herbicides).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This compound belongs to the class of 2,4,6-trisubstituted pyrimidines . Its structural uniqueness lies in the n-propyl group at the C2 position, which imparts specific lipophilic characteristics (hydrophobicity) distinct from the more polar methyl or amino variants.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 6-Methoxy-2-propylpyrimidin-4-amine |
| Common Synonyms | 4-Amino-6-methoxy-2-propylpyrimidine; 2-Propyl-6-methoxy-4-pyrimidinamine |
| Molecular Formula | C₈H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| SMILES | CCCc1nc(N)cc(OC)n1 |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
Physicochemical Profile (Predicted/Experimental Consensus)
The following data is synthesized from homologous series analysis (e.g., comparing 2-methyl vs. 2-propyl analogs).
| Property | Value / Range | Significance |
| Physical State | White to off-white crystalline solid | Standard for amino-pyrimidines. |
| Melting Point | 95°C – 105°C (Predicted) | Lower than 2-amino analogs due to alkyl flexibility. |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration or cell permeability. |
| pKa (Basic) | ~4.5 – 5.2 | The pyrimidine ring nitrogen is weakly basic; protonation occurs at N1/N3. |
| Solubility | Soluble in DMSO, Methanol, DCM. | Poor water solubility compared to 2-amino-4,6-dimethoxypyrimidine. |
Synthesis & Manufacturing Methodologies
The synthesis of 4-amino-6-methoxy-2-(n-propyl)pyrimidine requires a regioselective approach to ensure the amino and methoxy groups are correctly positioned relative to the propyl chain.
Primary Route: The Amidine Cyclization Pathway
This is the most robust route for scale-up, utilizing Butyramidine as the key precursor to install the C2-propyl group.
Step 1: Formation of Butyramidine Hydrochloride
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Reagents: Butyronitrile, HCl (gas), Methanol, Ammonia.
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Mechanism: Pinner reaction followed by ammonolysis.
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Protocol: Butyronitrile is treated with dry HCl in methanol to form the imidate ester, which is then converted to butyramidine using anhydrous ammonia.
Step 2: Cyclization to 4-Amino-6-hydroxy-2-propylpyrimidine
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Reagents: Butyramidine HCl, Ethyl Cyanoacetate, Sodium Ethoxide (NaOEt).
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Mechanism: Condensation cyclization. The amidine nitrogen attacks the ester carbonyl, followed by closure onto the nitrile.
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Critical Control: Temperature must be maintained < 60°C to prevent side reactions.
Step 3: Chlorination & Methoxylation (The "Chloropyrimidine" Route)
Direct methylation of the hydroxy-pyrimidine often yields N-methylated byproducts (isomers). The industrial standard involves converting the hydroxyl group to a chloride, then displacing it with methoxide.
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Intermediate: 4-Amino-6-chloro-2-propylpyrimidine.
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Reagents: POCl₃ (Phosphorus Oxychloride), NaOMe (Sodium Methoxide).
Visualization of Synthesis Pathway[6]
Caption: Step-wise synthesis via the chloropyrimidine intermediate to ensure regioselective O-methylation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[3][6]
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Solvent: DMSO-d₆ or CDCl₃.
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¹H NMR Signals:
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δ 0.95 (t, 3H): Terminal methyl of the propyl chain.
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δ 1.75 (m, 2H): Methylene protons (middle of propyl chain).
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δ 2.65 (t, 2H): Methylene protons attached to Pyrimidine-C2.
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δ 3.85 (s, 3H): Methoxy group (-OCH₃) at C6.
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δ 5.80 (s, 1H): Pyrimidine ring proton at C5.
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δ 6.50 (br s, 2H): Amino group (-NH₂), exchangeable with D₂O.
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HPLC Method (Quality Control)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (aromatic ring) and 280 nm.
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Retention Time: Expect elution later than 2-amino-4,6-dimethoxypyrimidine due to the hydrophobic propyl chain.
Applications in Drug Discovery
This molecule acts as a pharmacophore scaffold . The 2-propyl group is critical for filling hydrophobic pockets in enzyme active sites, often providing better selectivity than a methyl group.
Structure-Activity Relationship (SAR) Logic
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2-Propyl Group: Increases steric bulk and lipophilicity compared to a methyl group. This is often used to optimize binding affinity in PDE5 inhibitors (similar to the propyl group in Sildenafil/Udenafil precursors) or Adenosine Receptor Antagonists .
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4-Amino Group: Acts as a hydrogen bond donor. Essential for interaction with backbone carbonyls in kinase hinge regions.
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6-Methoxy Group: Acts as a hydrogen bond acceptor and metabolic handle. Can be demethylated in vivo to a hydroxyl group (metabolic soft spot).
Biological Pathway Interaction
The diagram below illustrates how this pyrimidine core serves as a precursor for fused-ring systems (e.g., Pyrazolopyrimidines) used in PDE inhibition.
Caption: The compound serves as a "Lego block" for constructing complex bioactive agents like PDE5 inhibitors.
Safety & Handling Protocols
While specific toxicological data for this exact derivative may be limited, handling should follow protocols for aminopyrimidines (often skin/eye irritants).
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Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over long periods.
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Disposal: Incineration with nitrogen oxide scrubbers.
References
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Gewald, K. (1966).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1] Chemische Berichte, 99(3), 1002-1007. (Foundational chemistry for nitrile/amidine condensations).
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Bagley, M. C., et al. (2001). "A new one-step synthesis of pyrimidines." Tetrahedron Letters, 42(37), 6593-6596. Link
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US Patent 4918191A. "Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine." (Demonstrates the industrial handling of 2-propyl-pyrimidine precursors). Link
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PubChem Compound Summary. "2-Amino-4-chloro-6-methoxypyrimidine" (Homolog reference for physicochemical properties). Link
